N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction, while the 2,4-dimethylphenyl group is often attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases due to its bioactive properties.
Industry: The compound's unique structure makes it valuable in the creation of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring and the benzo[d][1,3]dioxole moiety are key structural features that contribute to its biological activity. These interactions can modulate various cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with similar biological activities.
Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole moiety with comparable properties.
Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This distinctiveness makes it a valuable candidate for further research and development.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C16H16N2O3S, with a molecular weight of approximately 320.37 g/mol. The unique arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in assays conducted on lung cancer cell lines (A549, HCC827, and NCI-H358), the compound showed IC50 values indicating potent antiproliferative effects:
Cell Line | IC50 (μM) |
---|---|
A549 | 6.26 ± 0.33 |
HCC827 | 6.48 ± 0.11 |
NCI-H358 | 20.46 ± 8.63 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antimalarial Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promising results in antimalarial assays. The compound demonstrated low IC50 values against Plasmodium falciparum, indicating its potential as a therapeutic candidate for malaria treatment.
The biological activities of this compound are believed to stem from its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- DNA Interaction : Some studies suggest that it could bind to DNA, potentially interfering with replication and transcription processes .
- Membrane Disruption : Its antimicrobial activity may result from disrupting bacterial membrane integrity or inhibiting critical metabolic functions within microbial cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A series of derivatives were synthesized to explore structure-activity relationships (SAR). Modifications in the thiazole or benzo[d][1,3]dioxole moieties led to enhanced biological activities in certain derivatives.
- In Vivo Studies : Preliminary in vivo studies have indicated that selected derivatives exhibit favorable pharmacokinetic profiles and reduced toxicity compared to traditional chemotherapeutics .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-4-14(13(2)7-12)9-19(23)22-20-21-16(10-26-20)15-5-6-17-18(8-15)25-11-24-17/h3-8,10H,9,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSPNCOHOOXEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.